2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole
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Overview
Description
2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 2, a methyl group at position 4, and a trimethylsilyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole typically involves the reaction of 2-ethyl-4-methylimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Ethyl-4-methylimidazole+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of imidazole derivatives with substituted functional groups.
Scientific Research Applications
2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.
1-Trimethylsilyl-1H-imidazole: Lacks the ethyl and methyl groups, leading to different reactivity and applications.
Uniqueness
2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
116223-34-8 |
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Molecular Formula |
C9H18N2Si |
Molecular Weight |
182.34 g/mol |
IUPAC Name |
(2-ethyl-4-methylimidazol-1-yl)-trimethylsilane |
InChI |
InChI=1S/C9H18N2Si/c1-6-9-10-8(2)7-11(9)12(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
NULRDBGFJSPWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1[Si](C)(C)C)C |
Origin of Product |
United States |
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